molecular formula C6H5N3S B1362529 2,1,3-Benzothiadiazol-5-amine CAS No. 874-37-3

2,1,3-Benzothiadiazol-5-amine

Cat. No.: B1362529
CAS No.: 874-37-3
M. Wt: 151.19 g/mol
InChI Key: JRJPKRSKPOCUEV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-5-amine is an organic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with an amine group attached at the 5-position. It is known for its unique electronic properties and is widely used in various scientific research applications.

Mechanism of Action

Target of Action

2,1,3-Benzothiadiazol-5-amine (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The primary targets of BT are these electronic devices where it plays a crucial role in improving their electronic properties .

Mode of Action

The mode of action of BT involves its strong electron-withdrawing ability. This property allows it to improve the electronic properties of the resulting organic materials when constructing molecules with the unit core of BT and its derivatives .

Biochemical Pathways

These compounds are used in various electronic devices, indicating that BT may influence the pathways related to light emission and energy transfer in these systems .

Pharmacokinetics

Information on the pharmacokinetics of BT is limited. It’s known that bt is a solid compound with a melting point of 112-115° c and a boiling point of 303° c at 760 mmhg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of BT’s action is the improvement of the electronic properties of organic materials . This leads to enhanced performance of electronic devices such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Action Environment

The action of BT can be influenced by various environmental factors. For instance, the solvent used in the synthesis of BT derivatives can affect the solubility of the compound . Additionally, temperature can influence the state of BT, given its specific melting and boiling points .

Biochemical Analysis

Biochemical Properties

2,1,3-Benzothiadiazol-5-amine plays a crucial role in biochemical reactions due to its strong electron-withdrawing ability. This property makes it an effective acceptor unit in the development of photoluminescent compounds and organic light-emitting diodes . In biochemical contexts, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, modulating their catalytic activity and affecting metabolic pathways . Additionally, this compound can bind to DNA and RNA, potentially influencing gene expression and cellular processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact cellular metabolism and gene expression, leading to changes in cell function and viability . Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, such as cytochrome P450, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can interact with nucleic acids, influencing gene expression by modulating transcription factors and other regulatory proteins . These interactions at the molecular level contribute to the compound’s diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used . In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications . Additionally, high doses of this compound have been associated with adverse effects on liver and kidney function in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds, and their activity can be modulated by this compound . This compound can also affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes . Additionally, this compound has been shown to interact with cofactors such as NADPH, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular localization and accumulation . Additionally, this compound can bind to serum proteins, affecting its distribution in the bloodstream and tissues . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . For instance, this compound has been shown to accumulate in the nucleus, where it can interact with DNA and transcription factors . Additionally, its localization to the mitochondria can influence mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazol-5-amine can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,1,3-Benzothiadiazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,1,3-Benzothiadiazol-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJPKRSKPOCUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310771
Record name 2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-37-3
Record name 874-37-3
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Record name 2,1,3-benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-5-amine
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Synthesis routes and methods I

Procedure details

To a suspension of MoCl5 (8 g) in 50 ml of THF was added 10 ml of H2O and followed by the addition of Zn dust (3 g) 5 minutes later. 5-Nitrobenzo-2,1,3-thiadiazole (1.0 g) was then added to this mixture and the resulting reaction mixture was kept under reflux for 20 minutes. Benzo[1,2,5]thiadiazol-5-ylamine (0.4 g) was isolated by filtration and purified by column chromatography to be used in the next step.
[Compound]
Name
MoCl5
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-nitrobenzo-2,1,3-thiadiazole in a mixture of dioxane (22 mL) and ethanol (22 mL) at RT added solid SnCl2 followed by addition of water (1 mL). The reaction mixture was warmed up to 50° C. and stirred for 10 min, cooled to RT, concentrated and partitioned between ethyl acetate/1 N NaOH. The organic layer was washed with 1N NaOH, water, brine, dried over MgSO4 and charcoal. Evaporation of the solvent gave 5-aminobenzo-2,1,3-thiadiazole as a yellow powder (3.0 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
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22 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
Name
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1 mL
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of MOCl5 (8 g) in 50 ml of THF was added 10 ml of H2O and followed by the addition of Zn dust (3 g) 5 minutes later. 5-Nitrobenzo-2,1,3-thiadiazole (1.0 g) was then added to this mixture and the resulting reaction mixture was kept under reflux for 20 minutes. Benzo[1,2,5]thiadiazol-5-ylamine (0.4 g) was isolated by filtration and purified by column chromatography to be used in the next step.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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